ethyl (2R)-2-(benzylamino)propanoate
Description
Ethyl (2R)-2-(benzylamino)propanoate is a chiral amino acid ester characterized by a benzylamino group attached to the α-carbon (C2) of the propanoate backbone. Its stereochemistry (R-configuration) and functional groups make it valuable in asymmetric synthesis and pharmaceutical intermediates. The compound’s structure facilitates interactions with biological targets, such as enzymes or receptors, and serves as a precursor for peptide modifications .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl (2R)-2-(benzylamino)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3/t10-/m1/s1 |
InChI Key |
QDBFFNIUCGDMQN-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)NCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Addition of Benzylamine to α,β-Unsaturated Esters (Michael Addition)
One of the most straightforward and widely reported methods for preparing β-amino esters like this compound involves the Michael addition of benzylamine to α,β-unsaturated esters such as ethyl acrylate or methyl crotonate.
- Procedure : Benzylamine is reacted with an α,β-unsaturated ester in a protic solvent like ethanol or methanol, typically at elevated temperatures (e.g., 70 °C) or under microwave irradiation to accelerate the reaction.
- Reaction Conditions : The reaction is often performed with equimolar amounts of amine and ester. Microwave-assisted heating at 150 °C for 3 hours has shown high yields (up to 98%) with good selectivity.
- Purification : The crude product is purified by column chromatography using silica gel with eluents such as hexane/ethyl acetate mixtures.
- Stereochemistry : When chiral amines like (R)- or (S)-α-methylbenzylamine are used, the steric hindrance can influence product formation, sometimes favoring aminolactone formation over the open-chain amino ester.
Synthesis via Amino Acid Esterification and Subsequent Benzylation
Another approach involves starting from chiral amino acids or their esters, followed by benzylation of the amino group:
- Starting Material : (2R,3S)-3-Phenylisoserine hydrochloride or related chiral amino acids.
- Esterification : The amino acid is esterified with ethanol in the presence of acid catalysts like sulfuric acid at 45-55 °C for several hours to form the ethyl ester intermediate.
- Benzylation : The amino group is selectively benzylated using benzyl bromide and bases such as sodium hydride or sodium bicarbonate in organic solvents (e.g., N,N-dimethylformamide) at temperatures ranging from 0 to 35 °C.
- Purification : Organic layer separations and crystallization are used to isolate the benzylated ethyl ester with high purity.
Alternative Synthetic Routes and Catalytic Methods
- Phosphonate Intermediates : Some synthetic routes involve the formation of N-benzylamino-β-ketophosphonates as intermediates from L-proline derivatives, which can be further transformed into β-amino esters.
- Catalytic Michael Additions : Enzymatic or metal-catalyzed Michael additions have been explored to improve stereoselectivity and yield, though these are less common for this specific compound.
- Microwave-Assisted Synthesis : Microwave irradiation has been demonstrated to enhance reaction rates and yields in the Michael addition of benzylamine to α,β-unsaturated esters, reducing reaction times from days to hours.
Comparative Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Michael Addition of Benzylamine | Benzylamine + α,β-unsaturated ester (ethyl acrylate) | Ethanol or methanol, 70-150 °C, microwave-assisted | High yield, simple setup | Requires careful temperature control to avoid side products |
| Esterification + Benzylation | Chiral amino acid (e.g., 3-phenylisoserine) | Sulfuric acid, benzyl bromide, NaH/NaHCO3, DMF, 0-35 °C | High purity, stereoselective | Multi-step, longer reaction times |
| Phosphonate Intermediate Route | L-proline derivatives | Lithium salt of dimethyl methylphosphonate, THF, -78 °C | Useful for complex derivatives | More complex and specialized reagents |
Research and Optimization Insights
- Solvent Effects : Protic solvents like ethanol favor the formation of the desired β-amino ester with better chemoselectivity compared to aprotic solvents.
- Temperature Effects : Increasing temperature improves yield up to a point; beyond that, side reactions may lower selectivity.
- Steric Effects : Bulkier amines tend to form aminolactones rather than open-chain amino esters, influencing the choice of amine for synthesis.
- Microwave Assistance : Offers significant reduction in reaction time and improved yields without compromising product purity.
- Purification : Column chromatography remains the standard for isolating pure this compound, with solvent systems tailored for optimal separation.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-(benzylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: (2R)-2-(benzylamino)propanoic acid.
Reduction: (2R)-2-(benzylamino)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2R)-2-(benzylamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-(benzylamino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (2R)-2-(benzylamino)propanoic acid, which can then interact with enzymes or receptors in biological systems. The benzylamino group may also play a role in binding to specific sites on target molecules.
Comparison with Similar Compounds
Positional Isomers: Ethyl 3-(benzylamino)propanoate
Key Differences :
- Substituent Position: The benzylamino group is on the β-carbon (C3) in Ethyl 3-(benzylamino)propanoate (CAS 23583-21-3), whereas it is on the α-carbon (C2) in the target compound.
- Stereochemical Impact : The C2 configuration in the (2R) isomer introduces chirality, which is absent in the C3-substituted analogue. This affects enantioselectivity in reactions and biological activity .
- Synthetic Utility: Ethyl 3-(benzylamino)propanoate is synthesized via aza-Michael additions, while the (2R) isomer may require asymmetric catalysis or chiral pool strategies .
Functional Group Variations: Ethyl (2R)-2-(benzyloxycarbonylamino)propanoate Derivatives
Example Compound: Ethyl (2R)-2-(benzyloxycarbonylamino)-3-[[7-(5-methyl-1,2,4-oxadiazol-3-yl)-1-isoquinolyl]amino]propanoate (from ).
- Functional Groups: The benzyloxycarbonyl (Cbz) group replaces benzylamino, enhancing stability and serving as a protective group in peptide synthesis.
Stereochemical Analogues: Methyl (R)-2-amino-3-(4-bromophenyl)propanoate
- Structural Features: This methyl ester has a 4-bromophenyl group on C3 and an unprotected amino group on C2. Its R-configuration mirrors the target compound’s chirality.
- Use Cases: Primarily employed in peptide synthesis (e.g., H-D-Phe(4-Br)-OMe), highlighting how halogenated aromatic groups enhance binding affinity in drug candidates compared to benzylamino derivatives .
Protecting Group Variations: (R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- Key Modifications: The tert-butoxycarbonyl (Boc) group protects the amino group, and a hydroxyl group replaces the benzylamino moiety.
- Relevance: Boc-protected derivatives are standard in solid-phase peptide synthesis (SPPS), emphasizing how protecting groups dictate reactivity and solubility compared to benzylamino-containing esters .
Spectroscopic and Physicochemical Data Comparison
Biological Activity
Ethyl (2R)-2-(benzylamino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings.
This compound is synthesized through the esterification of (2R)-2-(benzylamino)propanoic acid with ethanol, typically using sulfuric acid as a catalyst. The reaction is performed under reflux conditions to ensure complete conversion. This compound can undergo hydrolysis to yield the active form, (2R)-2-(benzylamino)propanoic acid, which has significant biological interactions.
The biological activity of this compound is primarily attributed to its hydrolysis product, which can interact with various enzymes and receptors within biological systems. The benzylamino moiety may enhance binding affinity to target sites, thus influencing enzymatic reactions and receptor activities.
Biological Activities
- Enzyme Interaction : The compound has been studied for its potential as an enzyme substrate or inhibitor. Its interaction with specific enzymes can lead to significant biochemical effects, making it a candidate for further investigation in enzyme kinetics and inhibition studies.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against tumor cells. The structure-activity relationship (SAR) analysis suggests that modifications at the benzylamino position could enhance antiproliferative properties .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may possess similar effects. Further research is required to elucidate its spectrum of activity against various pathogens .
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
- Study 1 : A study on related β-amino acids indicated that modifications in the benzyl group significantly affected cytotoxicity against cancer cell lines. The findings suggest that this compound could be optimized for enhanced antitumor activity through structural modifications .
- Study 2 : Research involving enzyme assays showed that the hydrolysis product of this compound inhibited certain enzymes involved in metabolic pathways, indicating potential therapeutic applications in metabolic disorders .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl (2S)-2-(benzylamino)propanoate | Structure | Similar but with different stereochemistry; potential differences in receptor binding |
| Mthis compound | - | Lower solubility; reduced biological activity compared to ethyl variant |
| Ethyl (2R)-2-(phenylamino)propanoate | - | Different functional group; varied interactions with biological targets |
Q & A
Q. Methodological Notes
- Stereochemical Analysis: Always correlate experimental optical rotation ([α]D) with computational predictions (e.g., Gaussian calculations) .
- Data Validation: Use triplicate measurements and negative controls in bioassays. Report confidence intervals for kinetic parameters (e.g., kcat, Km) .
- Ethical Compliance: Adhere to institutional guidelines for handling hazardous intermediates (e.g., brominated reagents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
